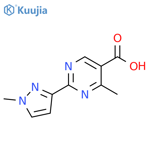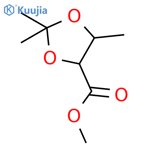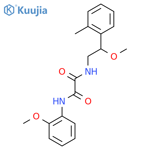Flavonolignanos
Flavonolignans are a class of bioactive compounds found in plants, combining the chemical structures of flavonoids and lignans. These unique molecules exhibit a wide range of biological activities due to their complex polyphenolic nature. They are known for their potent antioxidant properties, which contribute significantly to protecting cells from oxidative stress and damage caused by free radicals.
Flavonolignans have been shown to possess anti-inflammatory effects, supporting the body's natural defense mechanisms against inflammation. Additionally, studies suggest that these compounds may have potential in preventing or treating various diseases, including cardiovascular disorders, neurodegenerative conditions, and certain types of cancer. Their ability to modulate signaling pathways involved in disease processes makes them promising candidates for future therapeutic applications.
Research on flavonolignans is ongoing, with scientists exploring their structural diversity and biological activities to develop new natural health products and pharmaceuticals. These compounds are often extracted from various plants used in traditional medicine, offering a rich source of bioactive molecules with potential therapeutic benefits.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
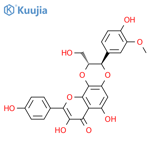 |
Rhodiolin | 86831-53-0 | C25H20O10 |
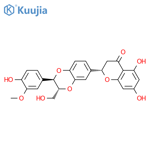 |
rel-trans-Silandrin(Mixture of Diastereomers) | 148812-29-7 | C25H22O9 |
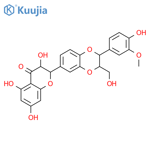 |
Isosilybin | 72581-71-6 | C25H22O10 |
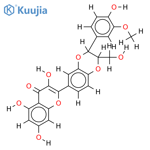 |
2,3-dehydrosilybin | 142796-24-5 | C25H20O10 |
 |
Silybin | 36804-17-8 | C25H22O10 |
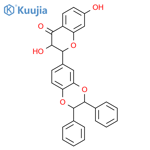 |
4H-1-Benzopyran-4-one,2-(2,3-dihydro-2,3-diphenyl-1,4-benzodioxin-6-yl)-2,3-dihydro-3,7-dihydroxy-,[2R-[2a,3b,6(2R*,3R*)]]- (9CI) | 79986-04-2 | C29H22O6 |
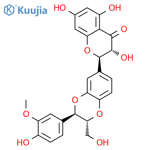 |
Silybin A | 22888-70-6 | C25H22O10 |
 |
2,3-dehydrosilybin | 25166-14-7 | C25H20O10 |
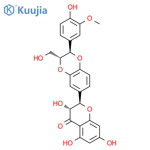 |
Isosilybin B | 142796-22-3 | C25H22O10 |
 |
4H-1-Benzopyran-4-one,2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-3,7-dihydroxy-, trans- (9CI) | 79986-03-1 | C17H14O6 |
Literatura Relacionada
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
Fornecedores recomendados
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados

